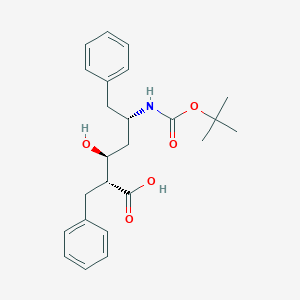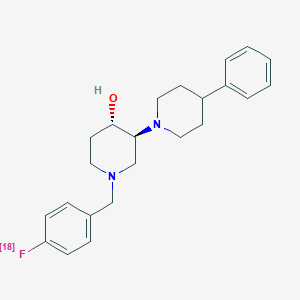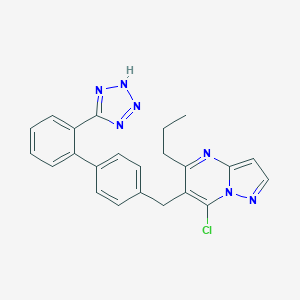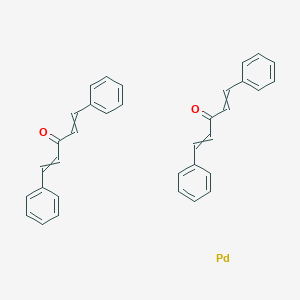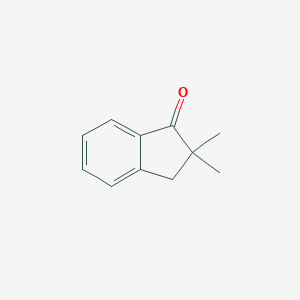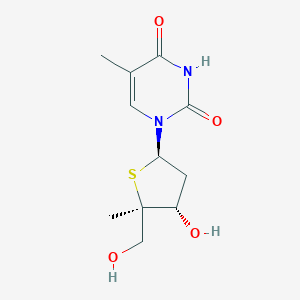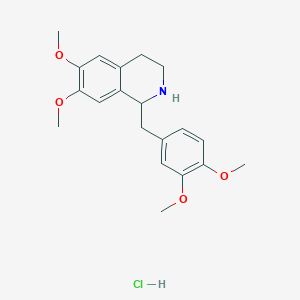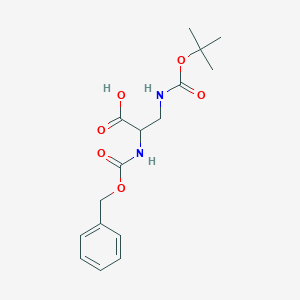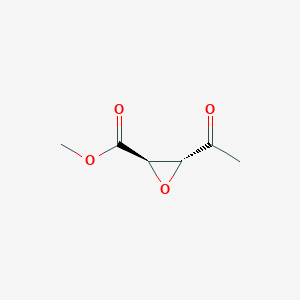
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate, commonly known as methyl glycidate, is an organic compound with a molecular formula C6H8O4. It is a colorless liquid that is widely used in the chemical industry as a precursor to various pharmaceuticals, agrochemicals, and fragrances. The compound is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride.
Wirkmechanismus
The mechanism of action of methyl glycidate is not well understood. However, studies have shown that it can act as a nucleophile and participate in various chemical reactions. For example, it can react with aldehydes and ketones to form oxiranes. It can also react with carboxylic acids to form esters.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of methyl glycidate. However, studies have shown that it is not toxic to human cells and does not have any significant adverse effects on human health. It is also not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl glycidate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, it has some limitations. It is highly reactive and can be difficult to handle. It also has a low boiling point, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for the research and development of methyl glycidate. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using methyl glycidate as a building block. Another area of interest is the development of new synthetic methods for methyl glycidate that are more efficient and environmentally friendly. Additionally, there is a need for more research on the biochemical and physiological effects of methyl glycidate to better understand its potential applications in various fields.
Conclusion
Methyl glycidate is an important organic compound that has numerous scientific research applications. It is easy to synthesize and purify, and it is relatively inexpensive. It is stable under normal laboratory conditions and can be stored for extended periods without decomposition. While there is limited research on its biochemical and physiological effects, it is not toxic to human cells and does not have any significant adverse effects on human health. There are several future directions for the research and development of methyl glycidate, including the synthesis of new pharmaceuticals and agrochemicals and the development of new synthetic methods.
Synthesemethoden
Methyl glycidate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization to obtain pure methyl glycidate. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
Methyl glycidate has numerous scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. For example, it is used in the synthesis of the antihypertensive drug cilazapril and the anticonvulsant drug levetiracetam. It is also used in the synthesis of fragrances such as jasmine and lily of the valley.
Eigenschaften
CAS-Nummer |
153763-78-1 |
|---|---|
Produktname |
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
Kanonische SMILES |
CC(=O)C1C(O1)C(=O)OC |
Synonyme |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



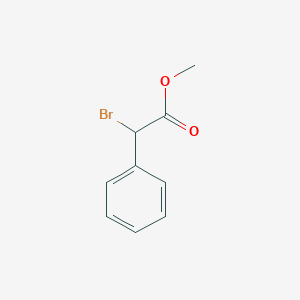
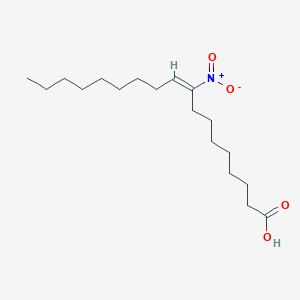
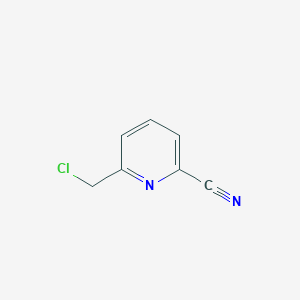
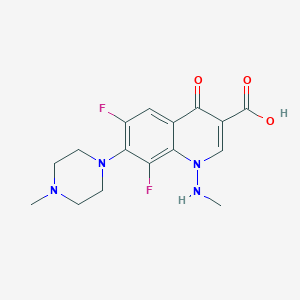
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
